molecular formula C10H5Cl2NO3 B1669893 5,7-Dichlorokynurenic acid CAS No. 131123-76-7

5,7-Dichlorokynurenic acid

Cat. No.: B1669893
CAS No.: 131123-76-7
M. Wt: 258.05 g/mol
InChI Key: BGKFPRIGXAVYNX-UHFFFAOYSA-N
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Description

5,7-Dichlorokynurenic acid (5,7-DCKA) is a selective NMDA receptor antagonist acting at the glycine site of the NMDA receptor complex . It is a derivative of kynurenic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H5Cl2NO3 . The molecular weight is 258.06 g/mol .


Chemical Reactions Analysis

This compound binds to a strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex . It selectively inhibits glycine- over kainate-induced NMDA currents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 57.4±0.3 cm3, and a polar surface area of 66 Å2 .

Scientific Research Applications

Antagonist for Glycine Binding Site on NMDA Receptor

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent antagonist for the glycine binding site on the NMDA receptor. It is known for its high affinity in inhibiting NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons and other NMDA receptor-mediated biochemical responses (Baron et al., 1990). This antagonist property makes it a significant focus of research in understanding and manipulating NMDA receptor activity.

Structure and Chemical Analysis

The molecular structure and hydrogen-bonding network of 5,7-DCKA were analyzed, providing insights into its chemical properties and interactions. This knowledge is crucial for understanding how 5,7-DCKA functions at a molecular level (Kubicki et al., 1997).

Neuroprotective and Anticonvulsant Properties

Several studies have demonstrated the anticonvulsant and neuroprotective effects of 5,7-DCKA and its derivatives. These properties are primarily due to its action at the glycine site of the NMDA receptor, suggesting potential therapeutic applications for conditions like epilepsy and neuron damage (Nichols & Yielding, 1998).

Facilitated Brain Uptake

The facilitated uptake of 5,7-DCKA derivatives into the brain has been researched, indicating their potential as prodrugs for brain delivery of glycine-NMDA receptor antagonists. This aspect is particularly relevant for developing treatments that target brain functions or disorders (Hokari et al., 1996).

Radioligand for NMDA Receptor-Associated Glycine Binding Sites

[3H]this compound has been used as a novel radioligand to study antagonist binding to the glycine recognition site on the NMDA receptor. This application is crucial for understanding the receptor's function and for developing drugs targeting this site (Baron et al., 1991).

Role in Stress and Depression Models

Research has linked 5,7-DCKA to alterations in glycine/NMDA sites in stress models of depression. This suggests a potential role for this compound in the development of antidepressant therapies or as a tool for studying the neurochemical basis of depression (Nowak et al., 1998).

Enhancing Recognition and Memory Processes

Studies have shown that 5,7-DCKA can improve recognition and memory processes in animal models, highlighting its potential application in treating cognitive impairments or for research into the mechanisms underlying memory (Hliňák & Krejci, 1995).

Potential Applications in Anxiety Models

5,7-DCKA has been compared with various NMDA antagonists in animal models of anxiety. The findings indicate an anxiolytic-like profile for 5,7-DCKA, suggesting its potential application in studying or treating anxiety disorders (Płażnik et al., 1994).

Pharmacological Profile and In Vivo Activity

The pharmacological profile and in vivo activity of 5,7-DCKA have been studied to understand its neuroprotective and anticonvulsant properties. This research provides a foundation for potential therapeutic applications (Ohtani et al., 2002).

Prodrug Development and Blood-Brain Barrier Penetration

The development of prodrugs of 5,7-DCKA aims to enhance its penetration through the blood-brain barrier, broadening its therapeutic potential, especially for central nervous system disorders (Bonina et al., 2000).

Structural and Vibrational Analysis

Structural and vibrational analyses of 5,7-DCKA derivatives have been conducted to understand its chemical behavior and potential for modification and application in various biomedical fields (Romano et al., 2012).

Safety and Hazards

5,7-Dichlorokynurenic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFPRIGXAVYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893710
Record name 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid
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Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131123-76-7, 190908-40-8
Record name 5,7-Dichlorokynurenic acid
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Record name 5,7-Dichlorokynurenic acid
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Record name 5,7-Dichlorokynurenic acid
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Record name 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid
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Record name 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid
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Record name 5,7-DICHLOROKYNURENIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5,7-Dichlorokynurenic acid (DCKA) acts as a potent and competitive antagonist at the strychnine-insensitive glycine binding site located on the N-methyl-D-aspartate (NMDA) receptor complex. [] This site is essential for NMDA receptor activation, and by blocking it, DCKA prevents the binding of the co-agonist glycine (or D-serine). [, ] As NMDA receptors are involved in excitatory neurotransmission, synaptic plasticity, and neuronal cell death, inhibiting their activation by DCKA leads to a variety of downstream effects, including:

  • Anticonvulsant activity: DCKA exhibits potent anticonvulsant activity when administered intracerebroventricularly in mice. [, , ]
  • Neuroprotection: DCKA has shown neuroprotective effects in vitro and in vivo, likely due to its ability to inhibit NMDA receptor-mediated excitotoxicity. [, , ]
  • Antinociceptive effects: DCKA demonstrates antinociceptive activity in animal pain models. []
  • Inhibition of arachidonic acid release: DCKA blocks NMDA receptor-mediated release of arachidonic acid, which is implicated in excitotoxicity. []

A: * Molecular formula: C10H5Cl2NO3.H2O []* Molecular weight: 276.08 g/mol (anhydrous) * Spectroscopic data: While the provided research doesn't offer detailed spectroscopic data, the crystal structure of DCKA hydrate has been determined by X-ray analysis, revealing that the molecule exists as a keto tautomer. []

ANone: No, DCKA is primarily recognized for its antagonistic properties at the glycine binding site of NMDA receptors. The provided research doesn't indicate any catalytic properties or applications for this compound.

ANone: Yes. Molecular modeling studies have been conducted with DCKA and related antagonists to understand their interactions with the glycine binding site of the NMDA receptor. These studies have provided insights into:

  • Binding interactions: Modeling studies suggest that the 4-carbonyl group of DCKA interacts with a putative H-bond donor on the receptor. []
  • Pharmacophore development: Data from these studies have contributed to the development of a three-dimensional pharmacophore model for glycine receptor antagonists, identifying key structural features and binding interactions. []
  • Virtual screening: Computational methods, such as in silico docking, have been employed to screen large libraries of compounds and identify potential NMDA receptor antagonists, including DCKA analogs. []

A: Several research articles explore the SAR of DCKA and related compounds, particularly focusing on modifications to the quinoxaline core and its substituents. [, , , ] Key findings include:

  • Importance of halogen substituents: Halogen substituents, like chlorine in DCKA, contribute significantly to the compound's affinity for the glycine binding site. Replacing them with alkyl or alkoxy groups generally reduces potency. []
  • Role of the 4-carbonyl group: The 4-carbonyl group plays a crucial role in binding to the receptor, likely through interaction with a hydrogen bond donor. []
  • Stereochemistry: The unnatural configuration at the alpha-amino acid center is essential for optimal binding affinity. []
  • Bulk tolerance: The glycine binding site exhibits some tolerance for bulky substituents at the 4-position, as demonstrated by the high affinity of certain 4-amido-substituted tetrahydroquinolines. []
  • Anticonvulsant activity after systemic administration: Several DCKA analogs, particularly those with improved bioavailability, demonstrate potent anticonvulsant activity following systemic administration in mice. [, ] This suggests that modifications to the DCKA structure can lead to compounds with favorable PK properties and systemic efficacy.

ANone: DCKA has been extensively studied in both in vitro and in vivo settings, demonstrating efficacy in various models:

  • In vitro:
    • Inhibition of NMDA receptor-mediated responses: DCKA effectively blocks NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons, cGMP accumulation in cerebellar slices, and norepinephrine release from hippocampal slices. []
    • Antagonism of NMDA receptor-mediated arachidonic acid release: DCKA inhibits the release of [3H]arachidonic acid evoked by glutamate, NMDA, or a competitive inhibitor of the glutamate/aspartate uptake carrier in cerebellar granule cells. []
  • In vivo:
    • Anticonvulsant activity: DCKA displays potent anticonvulsant activity when administered intracerebroventricularly to mice in models like the audiogenic seizure model. [, ]
    • Neuroprotection: DCKA exhibits neuroprotective effects in animal models of cerebral ischemia. []
    • Antinociception: Studies using DCKA analogs have shown antinociceptive effects in animal pain models. []

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